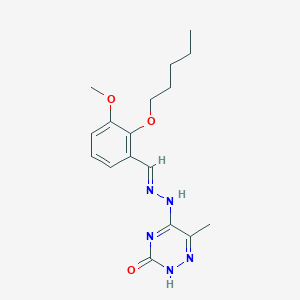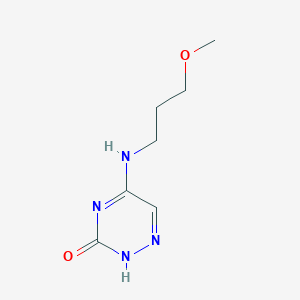
3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, also known as MPTP-H, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of 3-methoxy-2-(pentyloxy)benzaldehyde and 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid, and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a key role in cognitive function. In addition, 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to inhibit the growth of cancer cells and fungi, while at higher concentrations, it can induce cell death. 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in acetylcholine levels in the brain and improve cognitive function. In addition, 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to modulate the activity of certain signaling pathways, which can affect cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. It exhibits a range of biochemical and physiological effects, which make it useful for investigating various biological processes. However, 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One area of interest is the development of 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone derivatives with improved activity and selectivity. Another area of interest is the investigation of the potential use of 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone as a fluorescent probe for the detection of metal ions in biological systems. In addition, further studies are needed to elucidate the mechanism of action of 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone and its effects on cellular signaling pathways. Overall, 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has the potential to be a valuable tool for investigating various biological processes, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone can be synthesized using various methods. The most commonly used method involves the reaction of 3-methoxy-2-(pentyloxy)benzaldehyde with 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carbohydrazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. Other methods involve the use of different reagents and solvents, and the reaction conditions may vary depending on the method used.
Applications De Recherche Scientifique
3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has also been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
Propriétés
Nom du produit |
3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone |
|---|---|
Formule moléculaire |
C17H23N5O3 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
5-[(2E)-2-[(3-methoxy-2-pentoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C17H23N5O3/c1-4-5-6-10-25-15-13(8-7-9-14(15)24-3)11-18-21-16-12(2)20-22-17(23)19-16/h7-9,11H,4-6,10H2,1-3H3,(H2,19,21,22,23)/b18-11+ |
Clé InChI |
NSUXHRYZZCLNFL-WOJGMQOQSA-N |
SMILES isomérique |
CCCCCOC1=C(C=CC=C1OC)/C=N/NC2=NC(=O)NN=C2C |
SMILES |
CCCCCOC1=C(C=CC=C1OC)C=NNC2=NC(=O)NN=C2C |
SMILES canonique |
CCCCCOC1=C(C=CC=C1OC)C=NNC2=NC(=O)NN=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3-ethoxypropyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254240.png)



![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B254247.png)
![3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B254248.png)

![Ethyl 2-[(4-methyl-2-quinolinyl)sulfanyl]propanoate](/img/structure/B254255.png)
![3-(4-ethoxy-3-methoxyphenyl)-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B254256.png)

![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)


